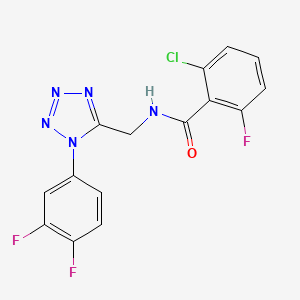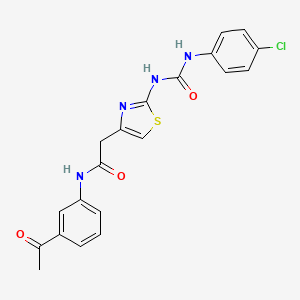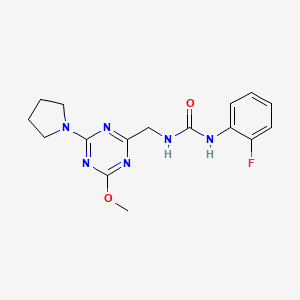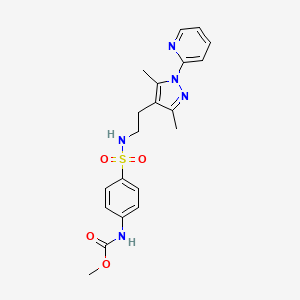
methyl (4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves reactions with active methylene reagents to produce derivatives such as pyran, pyridine, and pyridazine. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and shown to react with various reagents to yield these derivatives, highlighting a method that could potentially be adapted for the synthesis of the compound (Mohareb et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data. For example, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized and its structure confirmed by these methods, providing a framework for understanding the molecular structure of our compound of interest (Idhayadhulla et al., 2010).
Chemical Reactions and Properties
The reactivity and chemical properties of similar compounds have been explored in various studies. For instance, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives have been synthesized and analyzed for their chemical reactions, providing insights into how our target compound might behave under different chemical conditions (Temple & Rener, 1992).
Physical Properties Analysis
The physical properties of closely related compounds, such as solubility, melting point, and crystal structure, have been determined through various studies. These properties are crucial for understanding the behavior and application of the compound in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and potential reactions, have been studied extensively. For example, the synthesis and herbicidal activity of 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates provide a glimpse into the chemical versatility and potential applications of similar compounds (Lee et al., 1989).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Research has been conducted on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at discovering potent antibacterial agents. The study involved reacting precursors with various active methylene compounds to produce derivatives with promising antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
Antioxidant, Antitumor, and Antimicrobial Activities
Another study explored the chemical behavior of specific enaminones towards active methylene reagents, yielding pyrazolopyridine derivatives. These compounds were evaluated for their antioxidant activity using DPPH assay and showed significant results. Additionally, their antitumor activity against liver and breast cell lines was tested, revealing high efficacy. The antibacterial and antifungal activities of these compounds were also screened, showcasing their potential in medical research (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antimitotic Agents
The synthesis and biological evaluation of chiral isomers of certain carbamates have been studied for their antimitotic properties. These compounds, particularly their S-isomers, have shown potency in several biological systems, indicating their potential application in developing antimitotic agents (Temple & Rener, 1992).
CuI Complexes and Dimer-Monomer Equilibria
Research into CuI complexes with specific ligands has provided insights into their structure and behavior, particularly the equilibrium between dimer and monomer forms. This study has implications for understanding the properties of these complexes in various applications, including catalysis and material science (Gennari, Tegoni, Lanfranchi, Pellinghelli, Giannetto, & Marchiò, 2008).
Eigenschaften
IUPAC Name |
methyl N-[4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-14-18(15(2)25(24-14)19-6-4-5-12-21-19)11-13-22-30(27,28)17-9-7-16(8-10-17)23-20(26)29-3/h4-10,12,22H,11,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOSPSZITMAVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

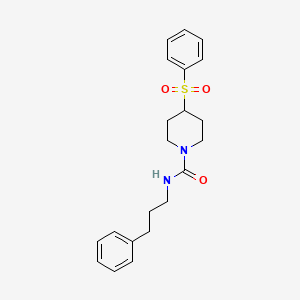
![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)
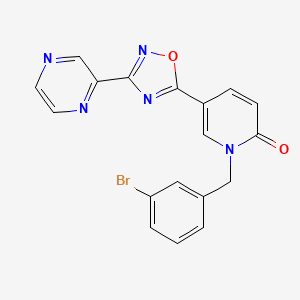
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
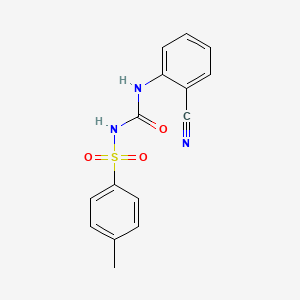
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
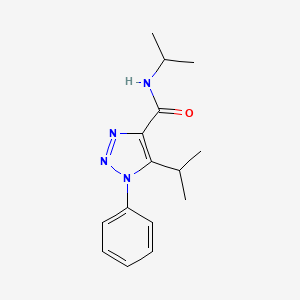
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
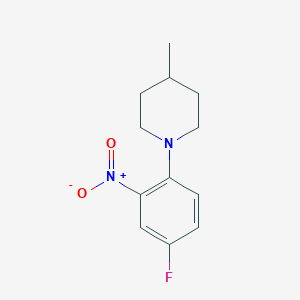
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
